molecular formula C16H20N2O2 B12895403 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde CAS No. 919088-07-6

2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde

Cat. No.: B12895403
CAS No.: 919088-07-6
M. Wt: 272.34 g/mol
InChI Key: SYEIZXRZACJARV-UHFFFAOYSA-N
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Description

2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde is a chemical reagent of high interest in medicinal chemistry and neuroscience research. This compound features a benzofuran core linked to a 4-methylpiperazine moiety via an ethyl spacer, a structural motif shared with several biologically active molecules. Notably, analogous 2-aminoethylbenzofuran derivatives have been identified as potent and selective histamine H3 receptor (H3R) antagonists . Compounds like ABT-239, which shares this core structure, have demonstrated broad preclinical efficacy in enhancing cognition and attention, improving social memory in both adult and aged rats, and showing potential in models of schizophrenia and Alzheimer's disease . The H3 receptor is a key regulator of neurotransmitters such as acetylcholine and dopamine; antagonism of this receptor by related compounds has been shown to enhance the release of these neurotransmitters in the frontal cortex and hippocampus, areas critical for learning and memory . The aldehyde functional group (-CHO) in its structure makes it a versatile synthetic intermediate for the preparation of a wider array of derivatives, such as through the formation of Schiff bases, facilitating structure-activity relationship (SAR) studies in drug discovery programs . This product is intended for research purposes only, strictly in a laboratory setting, and is not for diagnostic or therapeutic use.

Properties

CAS No.

919088-07-6

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C16H20N2O2/c1-17-6-8-18(9-7-17)5-4-15-11-14-10-13(12-19)2-3-16(14)20-15/h2-3,10-12H,4-9H2,1H3

InChI Key

SYEIZXRZACJARV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2=CC3=C(O2)C=CC(=C3)C=O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives, including 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde, exhibit significant antimicrobial properties. Research has shown that modifications to the benzofuran structure can enhance its efficacy against various bacterial and fungal strains.

Data Summary:

Biological Activity Effectiveness Reference
AntimicrobialMIC: 2.50 - 20 µg/mL
Effective against Gram-positive bacteria

Case Study: Antimicrobial Efficacy

In a comparative study, several benzofuran derivatives were synthesized and tested for their antimicrobial properties. The results indicated that specific structural modifications enhanced antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting cell proliferation in multiple cancer cell lines.

Data Summary:

Biological Activity Effectiveness Reference
AnticancerSignificant inhibition in cancer cell lines
Induces necrosis in cancer cells

Case Study: Anticancer Properties

A series of experiments conducted on murine models using this compound demonstrated notable tumor reduction in xenograft models, suggesting its potential for further clinical development.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been associated with anti-inflammatory effects. In vitro studies have reported substantial anti-inflammatory activities.

Data Summary:

Biological Activity Effectiveness Reference
Anti-inflammatoryHigh HRBC membrane stabilization

Mechanism of Action

The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity . The benzofuran ring can also participate in various biochemical interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS No. 180576-05-0)

  • Structure : Contains a piperazine ring linked to an acetic acid group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group.
  • Functional Groups :
    • Fmoc group : A base-labile protecting group widely used in solid-phase peptide synthesis.
    • Acetic acid : Enables coupling reactions via activation (e.g., as an NHS ester).
    • Piperazine : Enhances solubility but lacks the methyl substitution seen in the target compound.
  • Applications : Primarily employed as a synthetic intermediate in peptide chemistry to introduce piperazine spacers while avoiding undesired side reactions .

Other Piperazine-Containing Analogues

  • Improved pharmacokinetics : Methyl substitution (as in the target compound) increases lipophilicity compared to unsubstituted piperazines.
  • Target engagement : Piperazine moieties are common in kinase inhibitors and GPCR-targeting drugs due to their hydrogen-bonding capacity.

Comparative Analysis: Structural and Functional Differences

Tabulated Comparison

Parameter This compound 2-[4-(Fmoc)piperazin-1-yl]acetic Acid
CAS Number 919088-07-6 180576-05-0
Core Structure Benzofuran Piperazine-acetic acid
Key Functional Groups Carbaldehyde, methylpiperazine Fmoc, acetic acid
Reactivity Aldehyde enables conjugation (e.g., with amines) Acid activated for peptide coupling
Primary Applications Drug discovery (e.g., kinase inhibitors) Peptide synthesis (protecting group)
Lipophilicity Higher (due to methylpiperazine and benzofuran) Lower (polar Fmoc and acetic acid groups)

Research Findings

  • Target Compound : The methylpiperazine-ethyl side chain likely improves blood-brain barrier penetration compared to unsubstituted piperazines, making it relevant for CNS-targeting therapeutics. The carbaldehyde group’s reactivity supports its use in generating imine-linked prodrugs or bioconjugates.
  • Fmoc-Piperazine Analogue : The Fmoc group’s bulkiness limits its use in small-molecule drug development but is advantageous in peptide synthesis for temporary protection of amine groups.

Biological Activity

2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a carbaldehyde group and a piperazine moiety, which contributes to its pharmacological properties. The structural formula can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological activity. For instance, derivatives of benzofuran have been shown to act as antagonists for histamine H3 receptors, which are implicated in cognitive functions and neurodegenerative diseases. These compounds can enhance cognitive performance in animal models without inducing adverse effects such as locomotor activity stimulation .

2. Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. For example, related benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 and HepG2, with IC50 values indicating significant inhibitory potential . The mechanisms may involve apoptosis induction and cell cycle arrest.

Case Studies and Experimental Data

A summary of relevant studies is presented in the following table:

Study ReferenceBiological ActivityCell Line/ModelIC50 Value (µM)Mechanism
CytotoxicityMCF73.79Apoptosis
NeuropharmacologyRat models0.01 (behavioral)H3 receptor antagonism

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the bioavailability and metabolism of this compound. Initial findings suggest favorable metabolic profiles similar to other piperazine derivatives, indicating potential for therapeutic use with minimal toxicity .

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